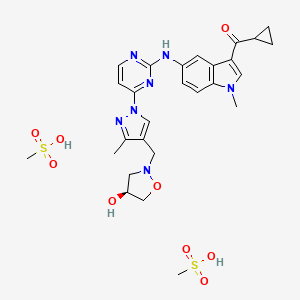
Anti-MI/R injury agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-MI/R injury agent 1, also known as compound 18, is a derivative of Panaxatriol. It is an orally active compound that has shown potent effects against myocardial ischemia/reperfusion (MI/R) injury. This compound enhances the viability of cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion-induced injury. It significantly reduces myocardial infarction size, decreases circulating cardiac troponin I leakage, and alleviates cardiac tissue damage in rat models .
准备方法
Synthetic Routes and Reaction Conditions: Anti-MI/R injury agent 1 is synthesized from Panaxatriol derivatives. The synthetic route involves multiple steps, including the modification of the Panaxatriol structure to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity and consistency of the product, and implementing quality control measures. The production process may also involve the use of advanced technologies such as continuous flow reactors and automated synthesis systems to improve efficiency and yield .
化学反应分析
Types of Reactions: Anti-MI/R injury agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activity. These derivatives are tested for their efficacy in reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage .
科学研究应用
Anti-MI/R injury agent 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of Panaxatriol derivatives. In biology, it is used to investigate the mechanisms of cardioprotection and the effects of oxygen-glucose deprivation and reperfusion-induced injury on cardiomyocytes. In medicine, it is being explored as a potential therapeutic agent for treating myocardial ischemia/reperfusion injury. In industry, it is used in the development of new drugs and therapeutic agents for cardiovascular diseases .
作用机制
The mechanism of action of Anti-MI/R injury agent 1 involves enhancing the viability of cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion-induced injury. It achieves this by reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage. The molecular targets and pathways involved include the regulation of calcium homeostasis, inhibition of apoptosis, and reduction of inflammation .
相似化合物的比较
Anti-MI/R injury agent 1 is unique compared to other similar compounds due to its potent cardioprotective effects and oral bioavailability. Similar compounds include other Panaxatriol derivatives and agents that target myocardial ischemia/reperfusion injury. this compound stands out due to its enhanced efficacy in reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage .
List of Similar Compounds:- Panaxatriol derivatives
- Hydrogen sulfide donors
- Calcium homeostasis regulators
- Anti-inflammatory agents targeting myocardial ischemia/reperfusion injury .
属性
分子式 |
C32H49NO6 |
|---|---|
分子量 |
543.7 g/mol |
IUPAC 名称 |
(2R,11S,13R,14R,17S,19R)-11,19-dihydroxy-2,9,9,13,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-5-carboxylic acid |
InChI |
InChI=1S/C32H49NO6/c1-27(2)11-9-12-32(8,39-27)18-10-13-30(6)22(18)19(34)14-21-29(5)15-17-23(26(36)37)33-38-25(17)28(3,4)24(29)20(35)16-31(21,30)7/h18-22,24,34-35H,9-16H2,1-8H3,(H,36,37)/t18-,19+,20-,21?,22?,24?,29+,30+,31+,32+/m0/s1 |
InChI 键 |
XOCSPWXQUIGBRU-GGYYVHFSSA-N |
手性 SMILES |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3(C2[C@@H](CC4[C@]3(C[C@@H](C5[C@@]4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C |
规范 SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


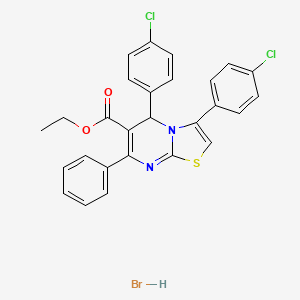

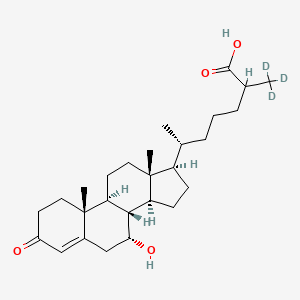
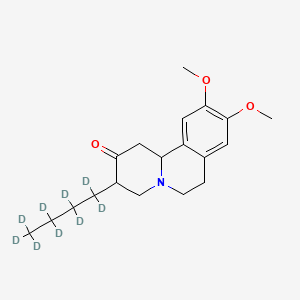
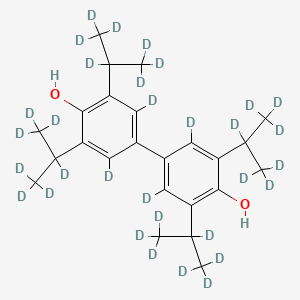
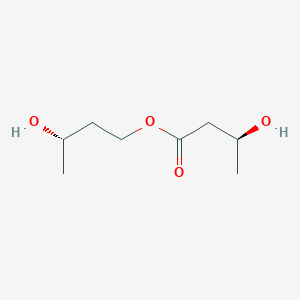

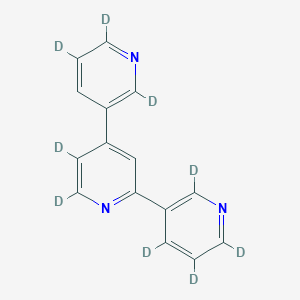
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
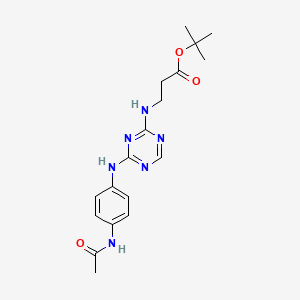
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)

